molecular formula C18H19N3O3 B268736 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Numéro de catalogue B268736
Poids moléculaire: 325.4 g/mol
Clé InChI: DBZJMCGPOITXTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B cells.

Mécanisme D'action

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide selectively binds to and inhibits BTK, a key enzyme in the BCR and FcR signaling pathways in B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as the production of cytokines and chemokines. By inhibiting BTK, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide blocks these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide leads to the downregulation of B-cell activation markers, such as CD69 and CD86, and the inhibition of B-cell proliferation and survival. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide also reduces the production of cytokines and chemokines, such as IL-6 and CXCL13, which are involved in the pathogenesis of autoimmune diseases. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, leading to improved anti-tumor responses.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for scientific research, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also limitations to using N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have off-target effects on other kinases, leading to potential toxicity and side effects. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have different effects on human and animal cells, making it difficult to extrapolate results from animal studies to human clinical trials.

Orientations Futures

There are several future directions for scientific research on N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to explore the use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate the potential use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, as well as its potential toxicity and side effects in humans. Overall, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide shows great potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully explore its clinical applications.

Méthodes De Synthèse

The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, including the reaction of isonicotinoyl chloride with 3-aminobenzyl alcohol to form N-(3-hydroxyphenyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2-furanmethanamine and triethylamine to form the final product, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been optimized to produce high yields and purity, making it a suitable candidate for further scientific research.

Applications De Recherche Scientifique

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has shown promising results in inhibiting B-cell proliferation and survival, reducing tumor growth, and improving autoimmune disease symptoms. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Propriétés

Nom du produit

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Formule moléculaire

C18H19N3O3

Poids moléculaire

325.4 g/mol

Nom IUPAC

N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-5-2-10-24-16)14-3-1-4-15(11-14)21-18(23)13-6-8-19-9-7-13/h1,3-4,6-9,11,16H,2,5,10,12H2,(H,20,22)(H,21,23)

Clé InChI

DBZJMCGPOITXTC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

SMILES canonique

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.